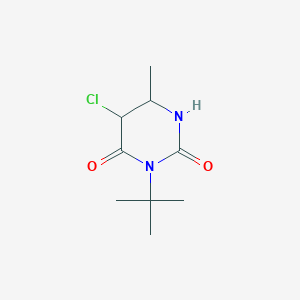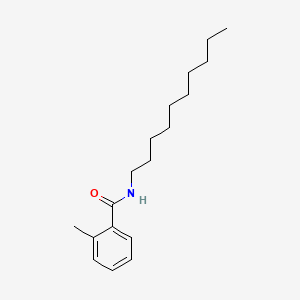![molecular formula C13H16Cl4NO4P B11987368 Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate](/img/structure/B11987368.png)
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate is a complex organic compound with the molecular formula C13H16Cl4NO4P It is known for its unique structure, which includes a phosphonate group, a trichloromethyl group, and a chlorobenzoyl amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate typically involves multiple steps. One common method starts with the reaction of diethyl phosphite with trichloroacetaldehyde to form diethyl 2,2,2-trichloroethylphosphonate. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trichloromethyl group or the chlorobenzoyl amide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism by which diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate exerts its effects is not fully understood. its structure suggests that it can interact with various molecular targets, such as enzymes or receptors. The trichloromethyl group and the phosphonate moiety are likely involved in these interactions, potentially affecting biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate: This compound has a similar structure but with a vinyl group instead of a trichloromethyl group.
Diethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate: Another related compound with a thiophene ring and carboxylate groups.
Uniqueness
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate is unique due to its combination of a trichloromethyl group and a phosphonate moiety. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C13H16Cl4NO4P |
|---|---|
Poids moléculaire |
423.0 g/mol |
Nom IUPAC |
2-chloro-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide |
InChI |
InChI=1S/C13H16Cl4NO4P/c1-3-21-23(20,22-4-2)12(13(15,16)17)18-11(19)9-7-5-6-8-10(9)14/h5-8,12H,3-4H2,1-2H3,(H,18,19) |
Clé InChI |
MXNZIWHLOZJVBM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(2-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11987308.png)


![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11987321.png)
![4-(naphthalen-1-ylmethyl)-N-[(1E)-1-(4-nitrophenyl)ethylidene]piperazin-1-amine](/img/structure/B11987325.png)

![(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11987344.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11987350.png)



![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11987387.png)
